
(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride is a chemical compound that features a piperidine ring substituted with two fluorine atoms and a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Butenoic Acid Moiety: This step involves the coupling of the piperidine derivative with a butenoic acid precursor under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the butenoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like 4-fluoropiperidine and 4,4-difluoropiperidine share structural similarities.
Butenoic Acid Derivatives: Compounds such as crotonic acid and 2-butenoic acid are related in terms of the butenoic acid moiety.
Uniqueness
(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride is unique due to the specific combination of the piperidine ring with two fluorine atoms and the butenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C9H14ClF2NO2 |
|---|---|
分子量 |
241.66 g/mol |
IUPAC名 |
(E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H13F2NO2.ClH/c10-9(11)3-6-12(7-4-9)5-1-2-8(13)14;/h1-2H,3-7H2,(H,13,14);1H/b2-1+; |
InChIキー |
NHFHPURWBXOCSJ-TYYBGVCCSA-N |
異性体SMILES |
C1CN(CCC1(F)F)C/C=C/C(=O)O.Cl |
正規SMILES |
C1CN(CCC1(F)F)CC=CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


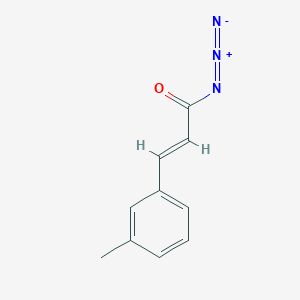
![(3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11755366.png)

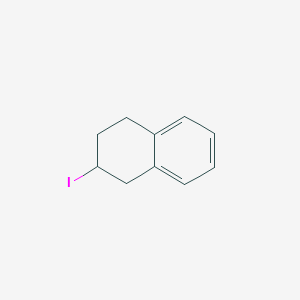


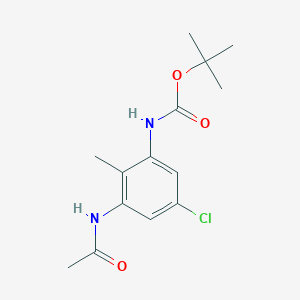
![Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11755399.png)
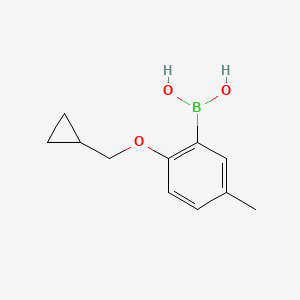
![6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride](/img/structure/B11755412.png)
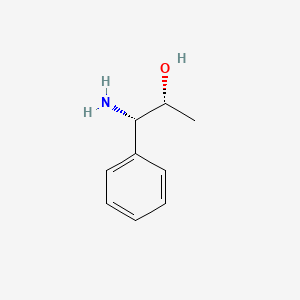
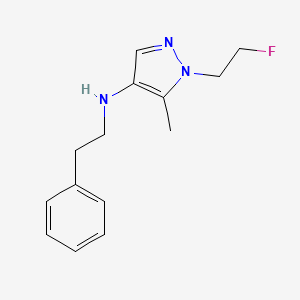

![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
